molecular formula C12H20O3 B15161606 Cyclopentanepropanoic acid, 1-methyl-3-(1-methylethyl)-2-oxo-, (1R)- CAS No. 868615-50-3

Cyclopentanepropanoic acid, 1-methyl-3-(1-methylethyl)-2-oxo-, (1R)-

Cat. No.: B15161606
CAS No.: 868615-50-3
M. Wt: 212.28 g/mol
InChI Key: PBUSBGSFZKHMSE-FFFFSGIJSA-N
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Description

Cyclopentanepropanoic acid, 1-methyl-3-(1-methylethyl)-2-oxo-, (1R)- is a complex organic compound with a unique structure. It belongs to the class of cycloalkanes, which are hydrocarbons containing carbon atoms arranged in a ring. This compound is characterized by the presence of a cyclopentane ring substituted with a propanoic acid group, a methyl group, and an isopropyl group. The (1R)- designation indicates the specific stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanepropanoic acid, 1-methyl-3-(1-methylethyl)-2-oxo-, (1R)- typically involves multiple steps. One common method includes the cyclization of a suitable precursor, followed by functional group modifications. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, including the use of continuous flow reactors and advanced purification techniques. The scalability of the synthesis process is crucial for producing the compound in significant quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanepropanoic acid, 1-methyl-3-(1-methylethyl)-2-oxo-, (1R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Cyclopentanepropanoic acid, 1-methyl-3-(1-methylethyl)-2-oxo-, (1R)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanepropanoic acid, 1-methyl-3-(1-methylethyl)-2-oxo-, (1R)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane, 1-methyl-3-(1-methylethyl)-: A similar compound with a slightly different structure.

    Cyclopentane, 1-methyl-3-(2-methylpropyl)-: Another related compound with variations in the substituent groups.

Uniqueness

Cyclopentanepropanoic acid, 1-methyl-3-(1-methylethyl)-2-oxo-, (1R)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry.

Properties

CAS No.

868615-50-3

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

3-[(1R)-1-methyl-2-oxo-3-propan-2-ylcyclopentyl]propanoic acid

InChI

InChI=1S/C12H20O3/c1-8(2)9-4-6-12(3,11(9)15)7-5-10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14)/t9?,12-/m1/s1

InChI Key

PBUSBGSFZKHMSE-FFFFSGIJSA-N

Isomeric SMILES

CC(C)C1CC[C@](C1=O)(C)CCC(=O)O

Canonical SMILES

CC(C)C1CCC(C1=O)(C)CCC(=O)O

Origin of Product

United States

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